molecular formula C8H10O B2437578 Bicyclo[4.2.0]oct-2-en-7-one CAS No. 31996-68-6

Bicyclo[4.2.0]oct-2-en-7-one

Cat. No. B2437578
CAS RN: 31996-68-6
M. Wt: 122.167
InChI Key: JKLZCTYQZFXPSW-UHFFFAOYSA-N
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Patent
US04927963

Procedure details

To a solution of 1.1 g of 8,8-dichlorobicyclo[4.2.0]oct-2-en-7-one in 10 ml of glacial acetic acid was added 2.0 g of zinc dust in portions over a period of 15 minutes. The mixture was then stirred at 65° C. for 1 hour, then a further 0.5 g of zinc dust was added and the mixture stirred at 75° C. for 1 hour. The mixture was cooled, filtered, the solid washed with hexane, the filtrate and combined washings diluted with water and extracted with hexane. The hexane layer was dried over anhydrous sodium sulfate, the solvent removed under reduced pressure and the residue distilled under vacuum to give 500 mg of bicyclo[4.2.0]oct-2-en-7-one, the compound of formula (III), where X and Y are hydrogen.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1(Cl)[CH:9]2[CH:4]([CH2:5][CH2:6][CH:7]=[CH:8]2)[C:3]1=[O:10]>C(O)(=O)C.[Zn]>[CH:9]12[CH2:2][C:3](=[O:10])[CH:4]1[CH2:5][CH2:6][CH:7]=[CH:8]2

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
ClC1(C(C2CCC=CC12)=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
2 g
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred at 65° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred at 75° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solid washed with hexane
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with hexane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The hexane layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue distilled under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C12C=CCCC2C(C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: CALCULATEDPERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.